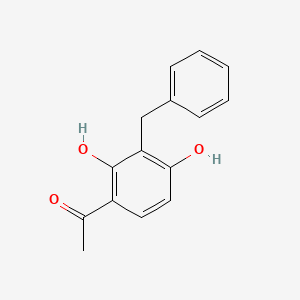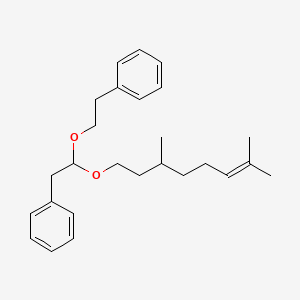![molecular formula C22H5Cl9N4O2 B14463611 1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro- CAS No. 65883-03-6](/img/structure/B14463611.png)
1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] is a chemical compound with the molecular formula C22H6Cl8N4O2 and a molecular weight of 641.94 g/mol . It is also known as C.I. Pigment Yellow 110 . This compound is primarily used as a pigment due to its vibrant yellow color and stability.
Métodos De Preparación
The synthesis of 1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] involves several steps. One common method is the reaction of 1,4-phenylenediamine with tetrachlorophthalic anhydride under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] has several scientific research applications, including:
Chemistry: Used as a pigment in various chemical formulations due to its stability and vibrant color.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] can be compared with other similar compounds, such as:
1H-Indole, 2,3-dihydro-: A related compound with different chemical properties and applications.
3-(4-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-one: Another similar compound with distinct chemical and biological properties.
The uniqueness of 1H-Isoindol-1-one, 3,3’-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-] lies in its specific chemical structure, which imparts its characteristic color and stability, making it highly valuable as a pigment.
Propiedades
Número CAS |
65883-03-6 |
|---|---|
Fórmula molecular |
C22H5Cl9N4O2 |
Peso molecular |
676.4 g/mol |
Nombre IUPAC |
4,5,6,7-tetrachloro-3-[3-chloro-4-[(4,5,6,7-tetrachloro-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one |
InChI |
InChI=1S/C22H5Cl9N4O2/c23-5-3-4(32-19-7-9(21(36)34-19)13(26)17(30)15(28)11(7)24)1-2-6(5)33-20-8-10(22(37)35-20)14(27)18(31)16(29)12(8)25/h1-3H,(H,32,34,36)(H,33,35,37) |
Clave InChI |
KAVTZNAONUOIDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)N2)Cl)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



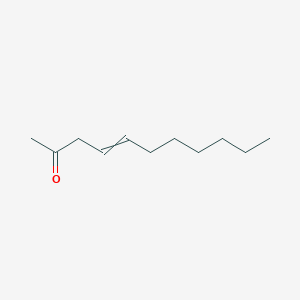
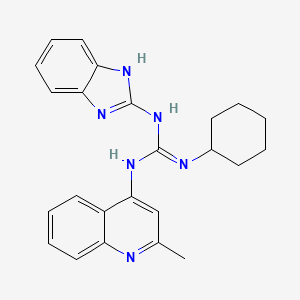

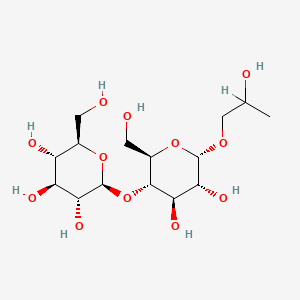




![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
